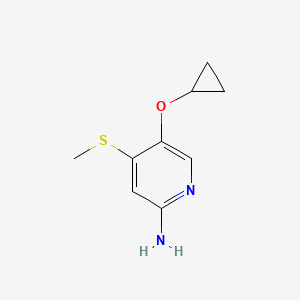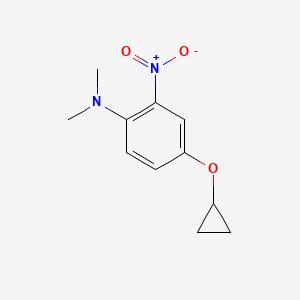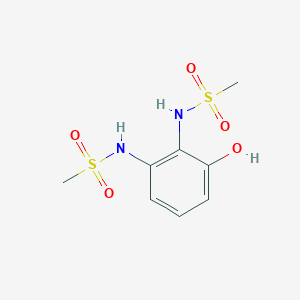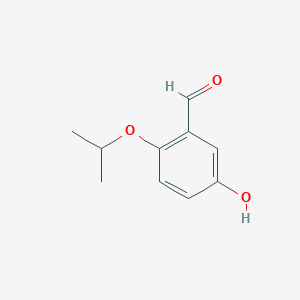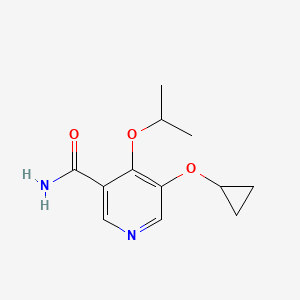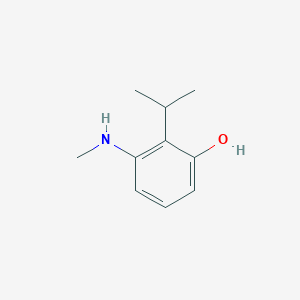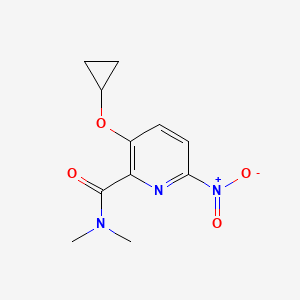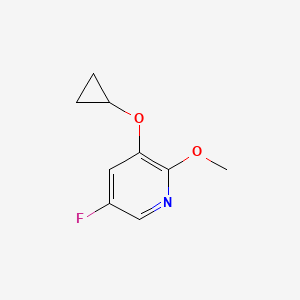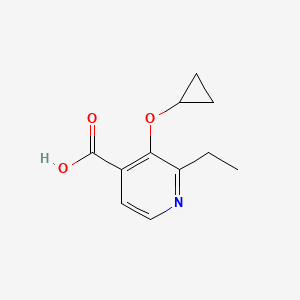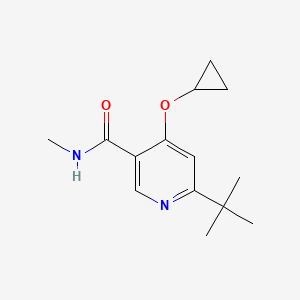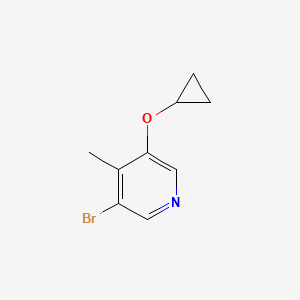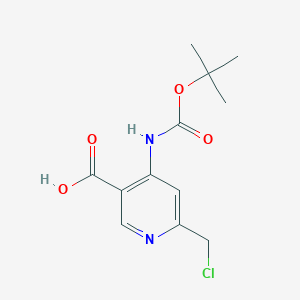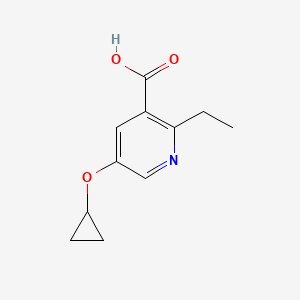
5-Cyclopropoxy-2-ethylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-ethylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a cyclopropoxy group attached to the 5-position and an ethyl group attached to the 2-position of the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethylnicotinic acid typically involves the following steps:
Formation of the Nicotinic Acid Core: The nicotinic acid core can be synthesized through various methods, including the oxidation of 5-ethyl-2-methylpyridine with nitric acid.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable cyclopropyl halide with the nicotinic acid derivative under basic conditions.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-ethylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Cyclopropoxy-2-ethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-ethylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways . Additionally, it may inhibit certain enzymes or modulate gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
5-Ethyl-2-methylpyridine: A precursor in the synthesis of nicotinic acid derivatives.
Cyclopropyl Nicotinic Acid: A similar compound with a cyclopropyl group attached to the nicotinic acid core.
Uniqueness
5-Cyclopropoxy-2-ethylnicotinic acid is unique due to the presence of both cyclopropoxy and ethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific receptors or enzymes, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-10-9(11(13)14)5-8(6-12-10)15-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
AFXMVNBIFYYZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


